Selective HIV-1 Inhibition vs. Non-Sulfated Bile Acids
Sulfoglycolithocholic acid (SGLC) completely protected MT-4 cells from HIV-1-induced cytopathogenicity at 100 μg/mL, whereas host cell toxicity was absent at 200 μg/mL—yielding a selectivity index >2 [1]. In the same assay system, the non-sulfated parent bile acids—cholic acid, deoxycholic acid, chenodeoxycholic acid, and lithocholic acid—exhibited no inhibitory effect on HIV-1 replication at any concentration below the host-cell toxicity threshold [1]. Among the active sulfated derivatives, SGLC, lithocholic acid 3-sulfate, and taurolithocholic acid 3-sulfate all additionally inhibited HIV-1 reverse transcriptase activity and partially blocked virus adsorption to MT-4 cells, whereas taurolithocholic acid (lacking 3-O-sulfation) did not [1]. This positions SGLC as one of only four cholic acid derivatives in this study demonstrating both replication inhibition and dual mechanistic engagement.
| Evidence Dimension | HIV-1 cytopathogenicity protection in MT-4 cells |
|---|---|
| Target Compound Data | 100% protection at 100 μg/mL; no host toxicity at 200 μg/mL (SGLC) |
| Comparator Or Baseline | Cholic acid, deoxycholic acid, chenodeoxycholic acid, lithocholic acid: no inhibition at non-toxic concentrations; taurolithocholic acid: inhibits replication but does not block virus adsorption or reverse transcriptase |
| Quantified Difference | SGLC is active; non-sulfated bile acids are completely inactive under identical conditions |
| Conditions | MT-4 cell line; HIV-1 (HTLV-IIIB strain); in vitro; compound concentrations 100 and 200 μg/mL |
Why This Matters
For antiviral screening programs, SGLC provides a sulfated-glycine-conjugated scaffold that non-sulfated or unconjugated bile acids cannot replicate, making it an essential positive control and mechanistic probe.
- [1] Baba M, Schols D, Nakashima H, Pauwels R, Parmentier G, Meijer DK, et al. Selective activity of several cholic acid derivatives against human immunodeficiency virus replication in vitro. J Acquir Immune Defic Syndr (1988). 1989;2(3):264-271. PMID: 2470892. View Source
